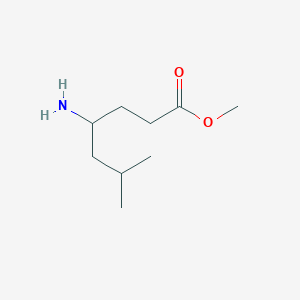

Methyl 4-amino-6-methylheptanoate

Description

Contextualizing Amino Esters within Contemporary Synthetic Chemistry

Amino esters are a cornerstone of modern synthetic chemistry, serving as crucial intermediates in a wide array of chemical transformations. nih.gov They are particularly valued in peptide synthesis, where they act as building blocks for the construction of complex polypeptide chains. nih.gov The presence of both an amino group and an ester functional group imparts a unique reactivity to these molecules, allowing for a diverse range of chemical modifications.

In recent years, there has been a surge in the development of novel methods for the synthesis of amino esters, driven by the increasing demand for these compounds in various fields, including medicinal chemistry and materials science. nih.govnih.gov For instance, researchers have devised efficient techniques for the esterification of amino acids using reagents like trimethylchlorosilane in methanol (B129727), which offers mild reaction conditions and high yields. nih.gov Furthermore, enzymatic and chemo-catalytic approaches are being explored to achieve enantioselective synthesis of chiral α-amino esters, which are valuable precursors for noncanonical amino acids used in drug development. nih.gov

The versatility of amino esters is further highlighted by their application as chiral sources, in the synthesis of polymers, and as precursors to a variety of other functional molecules. nih.gov Their ability to undergo reactions such as N-alkylation and conversion to amides through aminolysis expands their synthetic utility even further. chemistrysteps.commonash.edu

Structural Features and Potential for Stereoisomerism in Methyl 4-amino-6-methylheptanoate

The chemical structure of Methyl 4-amino-6-methylheptanoate, with the molecular formula C9H19NO2, presents several key features that are of interest to organic chemists. The molecule contains a methyl ester group, an amino group at the 4-position, and a methyl group at the 6-position of a heptanoate (B1214049) backbone.

A critical aspect of its structure is the presence of two chiral centers, at the C4 and C6 positions. This gives rise to the possibility of four distinct stereoisomers: (4R, 6R), (4S, 6S), (4R, 6S), and (4S, 6R). The synthesis and characterization of all possible stereoisomers of related compounds, such as 4-amino-3-hydroxy-6-methylheptanoic acid (statine), have been successfully achieved. documentsdelivered.com The distinct spatial arrangement of the atoms in each stereoisomer can lead to significant differences in their chemical and biological properties.

The stereochemistry of similar molecules has been shown to be crucial for their biological activity. For example, in the case of the insect pheromone 4-methylheptan-3-ol, different stereoisomers are active for different species. mdpi.com This underscores the importance of stereoselective synthesis to obtain specific isomers of Methyl 4-amino-6-methylheptanoate for targeted applications.

Overview of Key Research Domains for Novel Amino Acid Derivatives

Novel amino acid derivatives are at the forefront of research in numerous scientific disciplines. Their applications span from the development of new therapeutic agents to the creation of advanced materials.

In the field of medicine, amino acid derivatives are being investigated for their potential to treat a range of diseases. amerigoscientific.com For example, they are being explored as enzyme inhibitors in drug development and for their role in understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's. amerigoscientific.com The ability to synthesize non-natural amino acid derivatives allows for the creation of peptides with enhanced stability and specific functions, opening up new avenues for drug design. amerigoscientific.com

Furthermore, D-amino acid derivatives are being utilized for metabolic labeling of bacterial peptidoglycan, a technique with applications in bacterial imaging, diagnostics, and targeted therapies. nih.gov The structural modification of natural products with amino acids has also led to the discovery of derivatives with enhanced biological activities, such as improved anticancer or antimicrobial properties. nih.gov

In materials science, amino acid derivatives are being used to create novel polymers and other functional materials. nih.gov Their inherent chirality and ability to form well-defined structures make them attractive building blocks for the design of materials with specific optical, electronic, or catalytic properties.

Rationale for In-depth Investigation of Methyl 4-amino-6-methylheptanoate

The specific structural characteristics of Methyl 4-amino-6-methylheptanoate make it a compelling target for in-depth investigation. The presence of both an amino ester and a chiral branched alkyl chain suggests potential applications in several areas of active research.

The chiral nature of the molecule, with its two stereocenters, makes it a valuable candidate for use as a chiral building block in asymmetric synthesis. The ability to control the stereochemistry during its synthesis would allow for the creation of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.

The amino ester functionality provides a handle for further chemical modifications, such as peptide coupling or derivatization to introduce other functional groups. This versatility could enable the synthesis of a library of related compounds for screening in various biological assays.

Given the broad interest in novel amino acid derivatives, a thorough investigation into the synthesis, properties, and potential applications of the different stereoisomers of Methyl 4-amino-6-methylheptanoate is well-justified. Such research could lead to the discovery of new molecules with unique and valuable properties for use in medicine, materials science, and other areas of chemical research.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl 4-amino-6-methylheptanoate |

InChI |

InChI=1S/C9H19NO2/c1-7(2)6-8(10)4-5-9(11)12-3/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

AMGQGJGJUOYNOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCC(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 6 Methylheptanoate

Homologation and Chain Elongation Approaches

Homologation techniques provide a powerful means of synthesizing the target β-amino ester from more readily available α-amino acids by extending the carbon chain by one atom.

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, and it is particularly effective for converting α-amino acids into β-amino acids. libretexts.orgambeed.com This multi-step process generally preserves the stereochemistry of the original α-carbon, making it a valuable tool for asymmetric synthesis. libretexts.org The logical precursor for methyl 4-amino-6-methylheptanoate via this route would be N-protected L-leucine.

The sequence involves three key steps:

Activation: The N-protected α-amino acid (e.g., Boc-L-leucine) is converted into a more reactive form, typically an acid chloride, using a reagent like thionyl chloride or oxalyl chloride. libretexts.org

Diazoketone Formation: The activated acid chloride reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org Due to the toxic and explosive nature of diazomethane, safer alternatives such as diazo(trimethylsilyl)methane are sometimes used. libretexts.org

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile. libretexts.orgorganic-chemistry.org When methanol (B129727) is used as the nucleophile, the rearrangement produces the homologous β-amino methyl ester directly. organic-chemistry.org This reaction can be performed thermally, photochemically, or via metal catalysis. organic-chemistry.orgrsc.org

Table 3: Arndt-Eistert Homologation Sequence

| Step | Starting Material | Reagents | Intermediate/Product | Description |

| 1 | N-Protected Leucine (B10760876) | SOCl₂ or (COCl)₂ | N-Protected Leucyl Chloride | Activation of the carboxylic acid. |

| 2 | N-Protected Leucyl Chloride | Diazomethane (CH₂N₂) | N-Protected α-Diazoketone | Formation of the key diazoketone intermediate. |

| 3 | N-Protected α-Diazoketone | Ag₂O, Methanol (MeOH) | N-Protected Methyl 4-amino-6-methylheptanoate | Wolff rearrangement and trapping of the ketene (B1206846) with methanol to form the β-amino ester. |

An alternative chain elongation strategy involves constructing the carbon skeleton through an olefination reaction, followed by reduction of the resulting double bond. A plausible route could start from an N-protected leucine derivative.

Reduction to Aldehyde: The N-protected leucine can be reduced to the corresponding aldehyde (leucinal) using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H).

Olefination: The aldehyde can then undergo a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with a phosphorus ylide containing a methyl ester group, such as (carbomethoxymethyl)triphenylphosphine. This reaction forms an α,β-unsaturated ester.

Hydrogenation: The carbon-carbon double bond in the unsaturated ester is then reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This step yields the saturated carbon backbone of the target molecule. If a chiral catalyst is used, this step can potentially introduce or control the stereochemistry at the β-carbon.

This route provides a versatile method for constructing the β-amino ester framework from aldehyde precursors.

Asymmetric Synthetic Pathways to Chiral Methyl 4-amino-6-methylheptanoate

Since the target molecule possesses a stereocenter at the C4 position, achieving enantiomeric purity is a significant goal in its synthesis. Several strategies can be employed to produce a specific stereoisomer.

From Chiral Precursors: As mentioned, the Arndt-Eistert homologation of a chiral α-amino acid like L-leucine is a highly effective method, as the reaction proceeds with the retention of stereochemistry at the original α-carbon, which becomes the chiral center in the β-amino acid product. libretexts.org This makes it a straightforward pathway to (S)-methyl 4-amino-6-methylheptanoate.

Use of Chiral Auxiliaries: Another powerful approach involves the use of a chiral auxiliary to direct a stereoselective reaction. For instance, an achiral precursor could be attached to a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. researchgate.netazregents.edu A subsequent reaction, like an enolate alkylation or a conjugate addition, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the key stereocenter is set, the auxiliary is cleaved and removed, yielding the chiral product.

Asymmetric Catalysis: The hydrogenation of a prochiral precursor, such as an enamine or an unsaturated ester, can be rendered highly enantioselective by using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). This method directly generates the desired enantiomer without the need for attaching and removing a chiral auxiliary. The synthesis of various tailor-made amino acids has been successfully achieved using asymmetric catalysis. nih.gov

Enantioselective Alkylation Strategies

Enantioselective alkylation represents a powerful approach to introduce the chiral center found in methyl 4-amino-6-methylheptanoate with high stereocontrol. One prominent strategy involves the use of chiral auxiliaries to direct the alkylation of a prochiral enolate.

A well-established method utilizes Evans oxazolidinone auxiliaries. tsijournals.com In this approach, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary reveals the enantioenriched product. For the synthesis of the pregabalin (B1679071) precursor, this method has proven effective in establishing the desired stereocenter. tsijournals.com

Another enantioselective strategy involves asymmetric hydrogenation of a suitable unsaturated precursor. This method has been successfully applied in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin), where an asymmetric hydrogenation of a cyano-substituted olefin is a key step. google.comgoogle.com The use of chiral rhodium or ruthenium-based catalysts allows for the highly enantioselective reduction of the double bond, setting the stereocenter that is carried through to the final product.

| Strategy | Key Reagent/Catalyst | Stereocontrol | Reference |

| Evans Oxazolidinone Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Chiral Auxiliary | tsijournals.comgoogle.com |

| Asymmetric Hydrogenation | Chiral Rhodium/Ruthenium Catalysts | Chiral Catalyst | google.comgoogle.com |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a cornerstone in the asymmetric synthesis of methyl 4-amino-6-methylheptanoate and its derivatives. These auxiliaries are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction and are subsequently removed.

The Evans oxazolidinone auxiliary is a prime example, as mentioned previously. The synthesis begins with the coupling of the chiral auxiliary with an appropriate acid, followed by a diastereoselective alkylation reaction. tsijournals.com This approach offers a reliable method for introducing the desired chirality with high predictability and has been a key strategy in the development of manufacturing processes for related compounds. researchgate.net

Organocatalytic and Biocatalytic Methods for Stereocontrol

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for achieving stereocontrol.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of precursors to pregabalin and its analogs, organocatalytic Michael additions have been investigated. nih.gov For instance, the addition of a nucleophile to a nitroalkene, catalyzed by a chiral squaramide, can proceed as a kinetic resolution to yield stereoisomers of the key Michael adduct with high enantiomeric purity. nih.gov Furthermore, simple primary β-amino alcohols, derived from amino acids, have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org The asymmetric biomimetic transamination of α-keto esters using a quinine-derived chiral base is another organocatalytic method that provides access to β-branched α-amino esters with high enantioselectivity. nih.gov

Biocatalysis employs enzymes to carry out chemical reactions with high specificity and selectivity under mild conditions. In the context of synthesizing pregabalin precursors, chemoenzymatic processes have been developed. nih.govresearchgate.net One notable example is the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. nih.gov This method provides a green alternative to metal-dependent hydrogenations. The stereochemical outcome can be controlled by modifying the substrate (e.g., varying the size of the ester's alkoxy group) and using stereochemically pure (E)- or (Z)-isomers of the starting material. nih.gov Lipases have also been employed in the kinetic resolution of racemic intermediates, such as in the enantioselective hydrolysis of a cyano-diester, which is a key step in an efficient manufacturing process for pregabalin. nih.govresearchgate.net

| Method | Catalyst Type | Key Transformation | Advantages | Reference |

| Organocatalysis | Chiral Squaramide | Michael Addition (Kinetic Resolution) | Metal-free, high enantioselectivity | nih.gov |

| Organocatalysis | Quinine-derived base | Asymmetric Transamination | High enantioselectivity | nih.gov |

| Biocatalysis | Ene-reductase | Asymmetric Bioreduction | Green alternative to hydrogenation, high stereoselectivity | nih.gov |

| Biocatalysis | Lipase (B570770) | Kinetic Resolution (Hydrolysis) | Mild conditions, high enantioselectivity | nih.govresearchgate.net |

Convergent and Divergent Synthetic Strategies

The concepts of convergent and divergent synthesis are relevant in the preparation of methyl 4-amino-6-methylheptanoate and its analogs, particularly in the context of drug discovery and the synthesis of compound libraries.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.gov Starting from a common precursor to methyl 4-amino-6-methylheptanoate, various modifications could be introduced to generate a series of analogs.

Green Chemistry Considerations in Synthetic Route Design

The industrial production of pharmaceuticals like pregabalin has driven the development of synthetic routes that are not only efficient but also environmentally benign. Green chemistry principles are increasingly being integrated into the design of syntheses for methyl 4-amino-6-methylheptanoate and its derivatives. patsnap.comgoogle.comresearchgate.net

Key green chemistry considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. This includes moving away from hazardous reagents like n-butyllithium used in some earlier syntheses. google.comgoogle.com

Catalysis: Utilizing catalytic reagents (especially organocatalysts and biocatalysts) in small amounts rather than stoichiometric reagents. nih.govresearchgate.netnih.gov

Shorter Synthetic Routes: Reducing the number of reaction steps to minimize waste and energy consumption. google.com

Use of Renewable Feedstocks: While not yet fully realized for this specific compound, the broader trend in green chemistry is to utilize renewable starting materials.

The development of chemoenzymatic and organocatalytic routes for pregabalin precursors exemplifies the successful application of green chemistry principles, offering more sustainable and efficient manufacturing processes. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Methyl 4 Amino 6 Methylheptanoate

Reactivity of the Ester Functionality

The ester group in Methyl 4-amino-6-methylheptanoate is susceptible to nucleophilic acyl substitution reactions, a characteristic feature of carboxylic acid derivatives. nih.gov

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. taylorandfrancis.com For β-amino esters like Methyl 4-amino-6-methylheptanoate, this reaction typically requires a catalyst and can be driven to completion by using a large excess of the new alcohol. taylorandfrancis.comcambridge.org The reaction can proceed under either acidic or basic conditions. taylorandfrancis.com

Under acidic catalysis, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by the alcohol. epa.gov Basic conditions, often employing an alkoxide, involve the direct nucleophilic attack on the carbonyl carbon. epa.gov Studies on poly(β-amino ester)s (PβAEs) have shown that these polymers can undergo degradation in the presence of primary alcohols via a transesterification mechanism, highlighting the reactivity of the β-amino ester linkage. nih.gov Research on the transesterification of β-keto esters, which share structural similarities, demonstrates that various catalysts, including Lewis acids, organic bases, and enzymes, can facilitate this transformation under generally mild conditions. nih.gov

While specific data for Methyl 4-amino-6-methylheptanoate is not available, the following table presents representative conditions for the transesterification of analogous β-keto esters.

Table 1: Representative Conditions for Transesterification of β-Keto Esters Note: This data is for analogous β-keto esters and not Methyl 4-amino-6-methylheptanoate.

| Substrate (β-Keto Ester) | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Benzyl alcohol | 3-Nitrobenzeneboronic acid | Toluene, reflux | >95% | researchgate.net |

| Ethyl benzoylacetate | Isopropanol | 3-Nitrobenzeneboronic acid | Toluene, reflux | >95% | researchgate.net |

| Methyl acetoacetate | Cyclohexanol | Boric acid/silica | Solvent-free, 80°C | 94% | researchgate.net |

| Ethyl 2-oxocyclopentanecarboxylate | Phenethyl alcohol | Candida antarctica lipase (B570770) B | Toluene, 45°C | >99% | ucc.ie |

Hydrolysis Kinetics and Equilibrium Studies

The ester functionality of Methyl 4-amino-6-methylheptanoate can be hydrolyzed to the corresponding carboxylic acid, 4-amino-6-methylheptanoic acid, and methanol (B129727). This reaction is typically catalyzed by acid or base. wikipedia.org

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-catalyzed hydrolysis (saponification): This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. It is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The rate of hydrolysis of amino esters is strongly dependent on pH. researchgate.net Studies on the hydrolysis of active esters of both α- and β-amino acids have shown that the stability of these esters varies significantly depending on their structure. rsc.org For instance, some active esters of α-amino acids hydrolyze rapidly (t½ < 6 hours), while those of β-amino acids can be stable for much longer (t½ > 24 hours). rsc.org Kinetic studies on the base hydrolysis of various α-amino acid methyl esters have been conducted, and the data often fits a model assuming a single-step reaction. researchgate.net

The following table shows kinetic data for the base hydrolysis of representative amino acid esters.

Table 2: Kinetic Data for Base Hydrolysis of Amino Acid Esters Note: This data is for analogous α-amino acid esters and not Methyl 4-amino-6-methylheptanoate.

| Ester | Temperature | Rate Constant (k) | Reference |

|---|---|---|---|

| Glycine methyl ester | 25°C | - | researchgate.net |

| Histidine methyl ester | 25°C | - | researchgate.net |

| Methionine methyl ester | 25°C | - | researchgate.net |

| N-acetyl-L-lysine methyl ester | 15-35°C | Varies with temp. | nih.gov |

Formation of Amides and Other Carboxylic Acid Derivatives

The ester group of Methyl 4-amino-6-methylheptanoate can react with ammonia (B1221849) or primary and secondary amines in a process called aminolysis to form the corresponding amide, N-substituted 4-amino-6-methylheptanamide. This reaction is a form of nucleophilic acyl substitution. nih.gov Generally, this conversion is less facile than the reaction of acyl chlorides with amines and may require heating or catalysis. nist.gov For some β-keto esters, transamidation can be achieved using catalysts like 3-nitrobenzeneboronic acid. nih.govucc.ie

Reactivity of the Amine Functionality

The primary amine group in Methyl 4-amino-6-methylheptanoate is a nucleophilic center and can undergo a variety of reactions typical for primary amines.

Acylation and Sulfonylation Reactions

The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acylated derivatives (amides). nih.govgoogle.com Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. organic-chemistry.org These reactions are fundamental in peptide synthesis and the preparation of many biologically active molecules. researchgate.net The reaction with sulfonyl chlorides is a common method for synthesizing sulfonamides, which are significant in medicinal chemistry. organic-chemistry.org

The general mechanism for acylation with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton. google.com Sulfonylation of amino acid esters with sulfonyl chlorides can often be performed under mild, base-free conditions, yielding the corresponding N-sulfonylated products in good yields. rsc.org

Table 3: Representative Acylation and Sulfonylation Reactions of Amino Esters Note: This data is for analogous amino esters and not Methyl 4-amino-6-methylheptanoate.

| Amino Ester Substrate | Reagent | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-aminoacetate HCl | Tosyl chloride | Sulfonamide | Microwave, solvent-free | 85% | rsc.org |

| Methyl 2-aminobenzoate | Benzene sulfonyl chloride | Sulfonamide | Microwave, solvent-free | 80% | rsc.org |

| L-Proline methyl ester HCl | Dansyl chloride | Sulfonamide | Microwave, solvent-free | 77% | rsc.org |

| β-amino ester | Trichloroacetyl chloride | Trichloroacetamide | NaH, CH₂Cl₂ | Excellent | masterorganicchemistry.com |

Alkylation and Reductive Amination Pathways

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. However, direct alkylation is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. researchgate.net

A more controlled and widely used method for N-alkylation is reductive amination. researchgate.netresearchgate.net This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netorganic-chemistry.org This method avoids the issue of over-alkylation. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. researchgate.net Studies on β-keto esters have shown that reductive amination can be challenging due to the low reactivity of the carbonyl and amino groups, sometimes requiring elevated temperatures or specific additives like acetic acid. organic-chemistry.org

Table 4: Representative Reductive Amination Reactions of Related Compounds Note: This data is for analogous compounds and not Methyl 4-amino-6-methylheptanoate.

| Amine Substrate | Carbonyl Compound | Reducing Agent / Catalyst | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| Phenylalanine-derived β-ketoester | Benzylamine | NaBH₃CN / AcOH | β,γ-diamino ester | CH₂Cl₂, rt | researchgate.net |

| Aniline | Acetone | NaBH₃CN | Secondary amine | Methanol, pH ~6 | researchgate.net |

| Benzylamine | Formaldehyde | NaBH₃CN | Tertiary amine | Acetonitrile/water | researchgate.net |

| Various ketones | Various amines | Thiourea / Hantzsch ester | Secondary amine | Toluene, 40°C |

Lack of Specific Research Data Precludes Detailed Analysis of Methyl 4-amino-6-methylheptanoate's Reactivity

A comprehensive review of scientific literature reveals a significant gap in the specific chemical reactivity and mechanistic studies for the compound Methyl 4-amino-6-methylheptanoate . While the functional groups present in the molecule—a secondary amine and a methyl ester on a heptanoate (B1214049) backbone—suggest a range of potential chemical transformations, specific experimental or computational data for this particular compound are not available in published research. This absence of specific studies prevents a detailed discussion and the creation of data tables as requested for the formation of imines and Schiff bases, reactivity at the heptanoate carbon backbone, and in-depth mechanistic investigations.

General principles of organic chemistry allow for predictions of reactivity. For instance, the primary amine group is expected to react with aldehydes and ketones to form imines and Schiff bases. nih.govmasterorganicchemistry.comrsc.org The formation of these C=N double bonds is a well-established condensation reaction, typically catalyzed by acid and involving the elimination of water. libretexts.orglibretexts.org The general mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orgyoutube.com However, without specific studies on Methyl 4-amino-6-methylheptanoate, details such as reaction kinetics, optimal conditions, and the stability of the resulting imines are unknown.

Similarly, the heptanoate carbon backbone possesses sites that could potentially undergo functionalization. Radical chemistry, for example, offers routes to functionalize C-H bonds. nih.gov While methods for the radical-based synthesis and modification of amino acids and their derivatives have been developed, nih.govnih.gov their application to Methyl 4-amino-6-methylheptanoate has not been reported. The selective derivatization of the two methyl groups at the 6-position presents a significant challenge due to their relatively unactivated nature. Advanced catalytic methods would likely be required to achieve such selectivity.

Detailed mechanistic investigations, including the elucidation of reaction pathways and transition state analysis, are crucial for understanding and optimizing chemical reactions. Such studies for transformations involving Methyl 4-amino-6-methylheptanoate are not present in the current body of scientific literature. While computational chemistry could, in principle, be used to model these reactions, no such theoretical studies for this specific molecule have been published.

Stereochemical Aspects and Chiral Synthesis of Methyl 4 Amino 6 Methylheptanoate

Elucidation and Assignment of Absolute and Relative Stereochemistry

The absolute configuration of chiral molecules like Methyl 4-amino-6-methylheptanoate is typically determined using a combination of techniques. While specific data for the title compound is not prevalent in the literature, the methods employed for its analogues are standard practice. For the related and extensively studied statine (B554654), the absolute configuration of the naturally occurring isomer was determined to be (3S,4S). nih.gov

Methods for stereochemical elucidation include:

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a crystalline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, can be used to distinguish between enantiomers and determine their relative stereochemistry.

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are sensitive to the stereochemistry of a molecule and can be used to assign the absolute configuration by comparing the experimental data with that of known compounds or with theoretical calculations.

Chemical Correlation: The stereochemistry can be established by chemically converting the molecule to a compound of known absolute configuration.

Enantioselective and Diastereoselective Synthetic Methods

The synthesis of enantiomerically pure Methyl 4-amino-6-methylheptanoate relies on methods that can control the formation of the stereocenter at C4.

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. This strategy involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. Enzymatic resolutions are particularly common and efficient for amino acids and their derivatives.

Asymmetric catalysis has emerged as a highly efficient tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: Chiral organic molecules can act as catalysts to promote stereoselective reactions. For the synthesis of chiral amines, proline and its derivatives are often used as organocatalysts in reactions like the Mannich reaction. Iminium activation is another powerful organocatalytic strategy. rsc.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are widely used for a variety of asymmetric transformations. For the synthesis of chiral amino acids, asymmetric hydrogenation of a suitable prochiral precursor is a common and effective method.

A notable example in the synthesis of statin analogues involves the use of a chiral titanium catalyst for the enantioselective addition of diketene (B1670635) to aldehydes, which can be adapted for the synthesis of the target molecule. kobe-u.ac.jp

| Catalyst System | Reaction Type | Application | Reference |

| Chiral Schiff base - Titanium complex | Aldol-type reaction | Synthesis of statin precursors | kobe-u.ac.jp |

| Chiral Phosphoric Acid | Hydroamination/Amination | Synthesis of chiral hydrazides | rsc.org |

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral amino acids, common starting materials include other amino acids, sugars, or terpenes. For instance, L-serine can be a versatile starting material for the synthesis of various chiral amino acids. kobe-u.ac.jp The synthesis of statine has been achieved starting from N-protected L-amino aldehydes, which serves as a testament to the utility of the chiral pool approach. rsc.org

Separation and Purification of Stereoisomers (Chromatographic and Resolution Methods)

When a synthesis does not produce a single enantiomer, the separation of the resulting mixture of stereoisomers is necessary.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Resolution by Diastereomer Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

For example, the resolution of a racemic carboxylic acid can be achieved by forming a salt with a chiral amine.

Advanced Spectroscopic and Chromatographic Methodologies for Research on Methyl 4 Amino 6 Methylheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While one-dimensional (1D) NMR provides fundamental information, advanced NMR techniques are required for the unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of complex molecules like methyl 4-amino-6-methylheptanoate.

Two-dimensional (2D) NMR experiments are powerful tools for elucidating the complex structure of methyl 4-amino-6-methylheptanoate by revealing correlations between different nuclei. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For methyl 4-amino-6-methylheptanoate, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the carbon backbone. For instance, the proton at the C4 position would show a correlation with the protons on C3 and C5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. libretexts.orgnih.gov This is invaluable for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in methyl 4-amino-6-methylheptanoate would exhibit a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. youtube.comlibretexts.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the protons of the methyl ester group would show a correlation to the carbonyl carbon (C1), and the protons on the C6-methyl groups would show correlations to C5, C6, and C7.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry of the molecule. For the chiral center at C4 in methyl 4-amino-6-methylheptanoate, NOESY can help in understanding the spatial arrangement of the substituents.

A hypothetical set of 2D NMR correlations for methyl 4-amino-6-methylheptanoate is presented in the table below.

| Proton (¹H) Position | COSY Correlations (Protons) | HMBC Correlations (Carbons) |

| H2 | H3 | C1, C3, C4 |

| H3 | H2, H4 | C1, C2, C4, C5 |

| H4 | H3, H5 | C2, C3, C5, C6 |

| H5 | H4, H6 | C3, C4, C6, C7 |

| H6 | H5, H7 | C4, C5, C7 |

| H7 (CH₃) | H6 | C5, C6 |

| H9 (OCH₃) | - | C1 |

This table represents predicted correlations based on the structure of Methyl 4-amino-6-methylheptanoate and general principles of 2D NMR spectroscopy.

Determining the enantiomeric excess (ee) is critical in the study of chiral molecules. Chiral NMR shift reagents, often lanthanide-based complexes, can be used to differentiate the signals of enantiomers in an NMR spectrum. researchgate.net These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for each enantiomer. researchgate.netacs.org The integration of these signals allows for the quantification of the enantiomeric excess. For methyl 4-amino-6-methylheptanoate, a chiral lanthanide shift reagent would interact with the amino or ester group, causing a chemical shift difference between the R and S enantiomers. nih.gov

Mass Spectrometry (MS) in Mechanistic and Purity Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. acs.orgacs.org For methyl 4-amino-6-methylheptanoate (C₉H₁₉NO₂), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule. For methyl 4-amino-6-methylheptanoate, common fragmentation pathways would involve the loss of the methoxy (B1213986) group from the ester, cleavage adjacent to the nitrogen atom (alpha-cleavage), and cleavage of the carbon-carbon bonds in the alkyl chain. libretexts.orgmiamioh.edu The McLafferty rearrangement is another possible fragmentation pathway for esters. csbsju.edu Studying these fragmentation pathways can help in the structural confirmation of the molecule and in the identification of related impurities.

A table of predicted major fragment ions for methyl 4-amino-6-methylheptanoate in an electron ionization (EI) mass spectrum is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 173 | [M - H₂O]⁺ |

| 158 | [M - CH₃]⁺ |

| 142 | [M - OCH₃]⁺ |

| 114 | [M - C₄H₉]⁺ (loss of isobutyl group) |

| 102 | [CH(NH₂)=CH-COOCH₃]⁺ |

| 88 | [H₂N=CH-CH₂-CH₃]⁺ |

| 59 | [COOCH₃]⁺ |

This table represents predicted fragment ions based on the structure of Methyl 4-amino-6-methylheptanoate and known fragmentation patterns of amino acid esters.

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used method for the separation and quantification of enantiomers. cat-online.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are employed for this purpose.

For the analysis of methyl 4-amino-6-methylheptanoate, a chiral GC-MS method would likely involve derivatization of the amino group to enhance volatility and improve chromatographic separation. nih.govnih.govsigmaaldrich.com Common derivatizing agents include chloroformates. nih.gov The use of a mass spectrometer as a detector provides high sensitivity and selectivity. researchgate.net

Chiral HPLC offers the advantage of analyzing the compound without derivatization in some cases. sigmaaldrich.com Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amino acid esters. yakhak.orgresearchgate.net The choice of the mobile phase is crucial for achieving good separation. sigmaaldrich.com Hydrophilic interaction liquid chromatography (HILIC) can also be a suitable technique for the analysis of polar compounds like amino acids and their esters. mdpi.comnih.gov

The table below shows a hypothetical chiral HPLC separation of the enantiomers of methyl 4-amino-6-methylheptanoate.

| Enantiomer | Retention Time (min) |

| (R)-Methyl 4-amino-6-methylheptanoate | 10.2 |

| (S)-Methyl 4-amino-6-methylheptanoate | 11.5 |

This table is a hypothetical example illustrating the separation of enantiomers by chiral HPLC and does not represent actual experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. In the analysis of Methyl 4-amino-6-methylheptanoate, these methods would provide crucial information about its key structural features: the amino group, the ester group, and the aliphatic carbon skeleton.

Theoretical Infrared (IR) Spectroscopy Analysis:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For Methyl 4-amino-6-methylheptanoate, the expected IR absorption bands would include:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically of medium intensity.

C=O Stretching: The carbonyl group of the methyl ester (-COOCH₃) would produce a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the IR spectrum of an ester.

C-O Stretching: The C-O single bond of the ester group would show a strong absorption in the 1100-1300 cm⁻¹ region.

C-H Stretching: The aliphatic C-H bonds of the methyl and methylene (B1212753) groups in the heptanoate (B1214049) chain would result in multiple sharp peaks in the 2850-2960 cm⁻¹ range.

N-H Bending: The bending vibration of the N-H bond in the amine group would be observed around 1590-1650 cm⁻¹.

Theoretical Raman Spectroscopy Analysis:

Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. For Methyl 4-amino-6-methylheptanoate, the expected Raman signals would include:

C-C Stretching: The carbon backbone of the heptanoate chain would produce characteristic signals in the fingerprint region of the Raman spectrum (800-1200 cm⁻¹).

Symmetric C-H Bending: The symmetric bending vibrations of the methyl groups would be visible in the 1375-1450 cm⁻¹ region.

C=O Stretching: While also visible in IR, the carbonyl stretch can sometimes be observed in the Raman spectrum, though it is typically weaker than in the IR.

Hypothetical IR and Raman Data for Methyl 4-amino-6-methylheptanoate

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Mode |

| Amine (-NH₂) | 3300-3500 | 3300-3500 | N-H Stretch |

| Amine (-NH₂) | 1590-1650 | 1590-1650 | N-H Bend |

| Ester (C=O) | 1735-1750 | 1735-1750 | C=O Stretch |

| Ester (C-O) | 1100-1300 | 1100-1300 | C-O Stretch |

| Aliphatic (C-H) | 2850-2960 | 2850-2960 | C-H Stretch |

X-ray Crystallography for Solid-State Structural Confirmation

Methodology:

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and bombarded with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is used to build a model of the crystal structure.

Expected Structural Insights:

Stereochemistry: For chiral centers, such as the carbon atom at the 4-position, X-ray crystallography can unambiguously determine the absolute configuration (R or S).

Conformation: The technique would reveal the preferred conformation of the flexible heptanoate chain and the orientation of the amino and methyl substituents.

Intermolecular Interactions: The crystal packing would show how individual molecules of Methyl 4-amino-6-methylheptanoate interact with each other in the solid state, identifying any hydrogen bonding involving the amine and ester groups, as well as van der Waals interactions.

Hypothetical Crystallographic Data for Methyl 4-amino-6-methylheptanoate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.03 |

Computational and Theoretical Investigations of Methyl 4 Amino 6 Methylheptanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules by focusing on the electron density. arxiv.orgresearchgate.net For Methyl 4-amino-6-methylheptanoate, DFT studies would provide critical insights into its chemical reactivity and spectroscopic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.com The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group in the ester function. acs.org

DFT also enables the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. unimas.my In the MEP of Methyl 4-amino-6-methylheptanoate, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the carbonyl group, highlighting their role as hydrogen bond acceptors. Positive potential (blue) would be found around the amino group's hydrogen atoms, indicating their potential as hydrogen bond donors.

Table 1: Illustrative DFT-Calculated Electronic Properties for Methyl 4-amino-6-methylheptanoate

This table presents expected values based on DFT calculations for similar amino esters. The exact values would depend on the chosen functional and basis set.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.8 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. mdpi.com |

Ab Initio Calculations of Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties. nih.gov

For Methyl 4-amino-6-methylheptanoate, ab initio calculations would be employed to obtain highly accurate predictions of its geometry (bond lengths, bond angles) and various molecular properties. nih.gov These calculations can determine properties such as dipole moment, polarizability (the ease with which the electron cloud is distorted by an external electric field), and ionization energy. Such data is invaluable for understanding the molecule's interactions with other molecules and with electromagnetic fields. nih.gov

Table 2: Predicted Molecular Properties from Ab Initio Calculations

This table contains representative values for a molecule of this size and functionality, derived from ab initio principles.

| Molecular Property | Predicted Value | Description |

|---|---|---|

| Ionization Energy | 9.1 eV | The minimum energy required to remove an electron from the molecule in the gas phase. |

| Electron Affinity | 0.3 eV | The energy released when an electron is added to the molecule in the gas phase. |

| Average Polarizability | 15.5 ų | A measure of the molecule's response to an external electric field, influencing van der Waals interactions. |

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, Methyl 4-amino-6-methylheptanoate is a flexible molecule capable of adopting numerous three-dimensional arrangements, or conformations. nih.gov Conformational analysis aims to identify the most stable (lowest energy) conformers and map the energy landscape that governs their interconversion. rsc.orgresearchgate.net

Computational methods can systematically rotate the dihedral angles of the molecule's backbone and side chains to generate a potential energy surface (PES). This surface represents the energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable or metastable conformers. For Methyl 4-amino-6-methylheptanoate, key rotations would occur around the C-C bonds of the heptanoate (B1214049) chain and the C-N bond. The analysis would likely reveal that extended-chain conformations are energetically favored to minimize steric hindrance, but folded conformers stabilized by intramolecular hydrogen bonds (e.g., between the amino group and the carbonyl oxygen) may also exist as low-energy states. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. calcus.cloudtandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a simulated solvent, to trace its trajectory and explore its accessible conformations. mdpi.comacs.orgbioinformaticsreview.com

For Methyl 4-amino-6-methylheptanoate, an MD simulation would reveal how the molecule folds and flexes at a given temperature. It allows for the sampling of a vast range of conformations, providing statistical information on which shapes are most probable. mdpi.com This is particularly important for understanding how the molecule might interact with a biological receptor, as its flexibility could allow it to adapt its shape to a binding site. Enhanced sampling techniques can be used to accelerate the exploration of the conformational space and overcome energy barriers more efficiently. nih.gov

Table 3: Typical Parameters for an MD Simulation of Methyl 4-amino-6-methylheptanoate

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | GROMOS, AMBER, CHARMM | A set of empirical energy functions used to calculate forces between atoms. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment, crucial for capturing hydration effects. |

| Temperature | 300 K | Maintained via a thermostat to simulate physiological or room temperature conditions. |

| Pressure | 1 bar | Maintained via a barostat to simulate atmospheric pressure. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. mdpi.com DFT is commonly used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the nuclear magnetic shielding tensors that determine NMR chemical shifts. nih.gov

For Methyl 4-amino-6-methylheptanoate, DFT calculations would predict characteristic vibrational modes. nih.gov For instance, a strong absorption band in the IR spectrum around 1740 cm⁻¹ would be assigned to the C=O stretching of the ester group. N-H stretching vibrations for the primary amine would be expected around 3300-3400 cm⁻¹. Calculations of NMR spectra would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule, providing a theoretical benchmark for experimental structure verification.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

These are characteristic frequency ranges. DFT calculations provide specific values that can be correlated with experimental spectra.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | ~1740 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. smu.edu For Methyl 4-amino-6-methylheptanoate, theoretical studies could explore reactions such as ester hydrolysis, amide formation, or reactions involving the amino group.

By mapping the reaction pathway from reactants to products, computational methods can identify the geometry of the transition state—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), determines the reaction rate. For example, the aminolysis of the ester group could be modeled to understand how an external amine might react with the carbonyl carbon. rsc.orgresearchgate.netnih.gov Such studies would clarify whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. nih.gov

Table 5: Illustrative Calculated Activation Energy for a Reaction

This table provides a hypothetical example for the base-catalyzed hydrolysis of the ester group.

| Reaction | Proposed Mechanism | Calculated Activation Energy (ΔE‡) | Significance |

|---|

Methyl 4 Amino 6 Methylheptanoate As a Versatile Building Block in Complex Molecule Synthesis

Role in Non-natural Amino Acid and Peptide Chemistry

Methyl 4-amino-6-methylheptanoate is a non-canonical γ-amino acid derivative. Unlike the 20 proteinogenic α-amino acids, which have their amino and carboxyl groups attached to the same carbon atom, this compound has its amino group on the gamma carbon (C4) relative to the carbonyl group of the ester. This structural difference is significant, as incorporating such non-natural amino acids (ncAAs) into peptide chains can bestow unique properties. The substitution of a backbone amide hydrogen with a methyl group, for instance, is known to increase lipophilicity and metabolic stability. researchgate.net The presence of an isobutyl group on the C4 stereocenter and the extended backbone of Methyl 4-amino-6-methylheptanoate make it a valuable building block for creating novel peptide structures and peptidomimetics with potentially enhanced therapeutic properties.

The use of ncAAs is a key strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation. researchgate.netnih.gov Gamma-amino acids, like the one , are known to be resistant to proteases. researchgate.net By introducing building blocks like Methyl 4-amino-6-methylheptanoate, chemists can design peptides with improved pharmacokinetic profiles, greater potency, and higher receptor specificity. The synthesis of such non-natural amino acids can be achieved through various means, including highly stereoselective manganese-mediated couplings, which allow for the creation of diverse γ-amino esters. nih.gov

Incorporation into Oligomers and Polymers

The bifunctional nature of Methyl 4-amino-6-methylheptanoate, possessing both a reactive amine and an ester group, makes it a suitable monomer for polymerization. Its incorporation into oligomers can lead to the formation of "foldamers," which are non-natural polymers with a strong tendency to adopt stable, well-defined secondary structures, similar to the helices and sheets found in proteins.

Research on analogous γ-amino acids, such as γ-aminobutyric acid (GABA), has demonstrated their successful use in creating novel poly(ester amide)s. mdpi.com These polymers are synthesized by reacting monomers containing a γ-amino acid unit with dicarboxylic acids. mdpi.com Following a similar logic, Methyl 4-amino-6-methylheptanoate could be polymerized to create unique polyamide or poly(ester amide) materials. The resulting polymers would feature a repeating unit with a chiral center and a pendant isobutyl group, which could influence the material's physical properties, such as its thermal characteristics and biodegradability.

The general procedure for creating such polymers involves the reaction of an ammonium (B1175870) tosylate derivative of a γ-amino acid ester with a di(p-nitrophenyl) ester of a dicarboxylic acid in a solvent like DMSO. mdpi.com This method has been effective for producing sequential poly(ester amide)s with relatively high melting and thermal decomposition temperatures. mdpi.com

| Polymer Type | Monomers | Potential Properties |

| Polyamide | Methyl 4-amino-6-methylheptanoate (self-condensation) | Chiral, potential for helical structures, increased lipophilicity due to isobutyl group. |

| Poly(ester amide) | Methyl 4-amino-6-methylheptanoate and a dicarboxylic acid | Enhanced thermal stability, controlled biodegradability, specific mechanical properties. |

Synthesis of Gamma-Peptide Analogues

γ-Peptides are oligomers made from γ-amino acids. They are of significant interest because they form stable helical structures and are resistant to degradation by peptidases, enzymes that cleave normal peptide bonds. researchgate.net Methyl 4-amino-6-methylheptanoate is an ideal building block for constructing these γ-peptide analogues.

The synthesis of γ-peptide analogues can be achieved using standard peptide synthesis protocols, where the γ-amino acid is used as a building block instead of an α-amino acid. masterorganicchemistry.com Protecting group strategies are essential to ensure that the correct amide bond is formed. The amino group of Methyl 4-amino-6-methylheptanoate would typically be protected (e.g., with a Boc or Fmoc group), allowing its carboxyl group (or in this case, the methyl ester) to be coupled with the deprotected amino group of another amino acid. Subsequent deprotection of the γ-amino group allows for chain extension.

Various synthetic methods have been developed to produce γ-amino esters and amides. One such method involves the radical 1,4-addition of carbon radicals to acrylic derivatives, starting from natural α-amino acids. nih.gov Another powerful technique is the N-heterocyclic carbene (NHC) and photoredox dual catalysis, which enables the three-component synthesis of α,α-disubstituted γ-amino esters. ambeed.com These methods provide access to a wide library of γ-amino acid derivatives that can be used to build diverse γ-peptide analogues. nih.govambeed.com

| Synthetic Method for γ-Amino Acid Precursors | Description | Reference |

| Radical 1,4-Addition | Carbon radicals are added to acrylic derivatives using α-amino acid derivatives as chiral radical precursors. | nih.gov |

| Mn-mediated Radical Addition | Stereoselective coupling of alkyl iodides with chiral N-acylhydrazones bearing an ester functionality. | nih.gov |

| NHC/Photoredox Dual Catalysis | A three-component reaction to synthesize γ-amino esters with α-quaternary centers. | ambeed.com |

Utilization in Heterocyclic Chemistry

The structural framework of Methyl 4-amino-6-methylheptanoate is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of amino and ester functional groups in a 1,4-relationship allows for intramolecular cyclization reactions to form six-membered rings.

The most direct application is the synthesis of substituted γ-lactams (specifically, piperidin-2-ones). Under appropriate conditions, the amino group can attack the carbonyl carbon of the ester, leading to an intramolecular aminolysis reaction. This cyclization would result in the formation of 5-isobutyl-piperidone, a six-membered heterocyclic ring. Such lactam structures are prevalent in many biologically active molecules and natural products.

Furthermore, the amino group can serve as a nucleophile in reactions with other bifunctional molecules to construct more complex heterocyclic systems. For example, a patent describes the synthesis of a 1,2,4-triazine-5(4H)-one derivative through the methylation of a precursor molecule containing an amino group. google.com This illustrates the potential for the amino functionality within Methyl 4-amino-6-methylheptanoate to be a key element in building a variety of heterocyclic scaffolds, which are of great interest in medicinal chemistry.

Application in Total Synthesis of Natural Products (as a chiral synthon)

Chiral molecules derived from amino acids are invaluable building blocks in the asymmetric total synthesis of natural products and pharmaceuticals. nih.govmdpi.com Assuming it can be synthesized in an enantiomerically pure form (e.g., as (S)-Methyl 4-amino-6-methylheptanoate), the compound represents a valuable chiral synthon. A synthon is a conceptual unit within a molecule that aids in planning a synthesis.

The utility of chiral secondary amines and related structures as organocatalysts and building blocks has been demonstrated in the synthesis of numerous complex molecules, including alkaloids like (+)-sedamine and (+)-coniine. nih.gov These syntheses often rely on key steps where the chirality of the amine dictates the stereochemical outcome of the reaction. nih.govrsc.org

While no specific total synthesis has been published that explicitly uses Methyl 4-amino-6-methylheptanoate, its structure contains a chiral amine and a side chain that could be strategically incorporated into a larger target molecule. For example, the chiral amine could direct a conjugate addition or an alkylation reaction, setting a key stereocenter in the target product. The rest of the molecule can then be elaborated into the final natural product. The isobutyl group, derived from the common amino acid leucine (B10760876), is a feature present in various natural products.

Synthesis of Advanced Synthetic Intermediates

Beyond its direct use, Methyl 4-amino-6-methylheptanoate can be converted into other advanced synthetic intermediates. The ester and amine functionalities are handles for a wide range of chemical transformations.

One fundamental transformation is the reduction of the methyl ester group. Using a reducing agent like lithium aluminum hydride (LiAlH₄), the ester can be converted to a primary alcohol. This reaction would yield (S)-4-amino-6-methylheptan-1-ol, a 1,4-amino alcohol. Chiral 1,4-amino alcohols are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Additionally, the amino group can be protected and the ester can be hydrolyzed to the corresponding carboxylic acid, (S)-4-(protected-amino)-6-methylheptanoic acid. This protected γ-amino acid can then be used in standard peptide couplings or other transformations where a free ester would be problematic. The development of methods to synthesize complex γ-amino esters, such as those with α-quaternary centers, highlights their importance as intermediates for generating libraries of compounds for drug discovery. ambeed.com

Chemical Derivatization and Analogue Synthesis of Methyl 4 Amino 6 Methylheptanoate

Synthesis of Homologs and Isomers

The synthesis of homologs and isomers of Methyl 4-amino-6-methylheptanoate allows for a systematic investigation of how changes in chain length and stereochemistry affect its biological activity.

Homologs , which differ by one or more methylene (B1212753) (-CH2-) groups, can be synthesized through various established routes. For instance, the amidomalonate synthesis, a classic method for preparing α-amino acids, can be adapted for γ-amino acids. libretexts.org This involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation. libretexts.org By varying the initial alkyl halide, a series of homologs can be produced. Another approach is the reductive amination of α-keto acids, where different keto-acid precursors would lead to amino acids of varying chain lengths. libretexts.org

Isomers , particularly stereoisomers, are critical for understanding the chiral recognition of the molecule by biological targets. The synthesis of specific stereoisomers of γ-amino acids can be challenging. Enantioselective synthesis methods are often employed. For example, the use of chiral catalysts in hydrogenation reactions of enamido acids has proven effective in producing specific enantiomers of amino acids. libretexts.org For γ-amino acids, strategies often involve the use of chiral auxiliaries or asymmetric catalysis. The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, for instance, was achieved from a single chiral γ-lactam precursor, highlighting a potential route for obtaining stereochemically pure isomers of similar compounds. researchgate.net

A structurally related compound, 4-Amino-6-methylhept-2-enoic acid, a leucine (B10760876) analogue, has been synthesized, indicating that modifications around the core structure are feasible. nih.gov The synthesis of this unsaturated analogue suggests that various isomers, including positional and geometric isomers, could be accessible. nih.gov

Table 1: Synthetic Strategies for Homologs and Isomers

| Derivative Type | Synthetic Method | Key Features |

| Homologs | Amidomalonate Synthesis | Versatile for varying alkyl chain length. |

| Reductive Amination of Keto-Acids | Access to different chain lengths based on the keto-acid precursor. | |

| Isomers | Enantioselective Hydrogenation | Utilizes chiral catalysts to produce specific stereoisomers. |

| Chiral Auxiliary-Mediated Synthesis | Employs removable chiral groups to direct stereochemistry. |

Functional Group Interconversion on the Heptanoate (B1214049) Backbone

Modifying the functional groups on the heptanoate backbone of Methyl 4-amino-6-methylheptanoate can lead to analogues with altered polarity, reactivity, and metabolic stability. Key interconversions include modifications of the ester and amino groups.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate. This acid can then be converted to a variety of other esters (e.g., ethyl, propyl) through Fischer esterification or by activation with coupling agents followed by reaction with the desired alcohol. Amides can be similarly prepared by reacting the activated carboxylic acid with primary or secondary amines.

The primary amino group can be a target for various transformations. N-alkylation, for instance, can be achieved through reductive amination with aldehydes or ketones. monash.edu This method allows for the introduction of a wide range of alkyl and aryl substituents. N-acylation with acid chlorides or anhydrides yields the corresponding amides, which can alter the hydrogen bonding capacity and lipophilicity of the molecule.

Introduction of Halogenated Analogues

The introduction of halogen atoms into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. Halogenation can alter lipophilicity, metabolic stability, and binding interactions.

The synthesis of halogenated γ-amino acid analogues can be achieved through several routes. One approach involves the use of halogenated starting materials in a multi-step synthesis. For example, the synthesis of γ-halogenated β-hydroxy-α-amino acids has been demonstrated using halogenated aldehydes as precursors in aldol (B89426) reactions catalyzed by threonine aldolases. researchgate.net While this method targets a different position on the amino acid backbone, the principle of using halogenated building blocks is broadly applicable.

Another strategy is the direct halogenation of a suitable precursor. For instance, α-halogenation of carboxylic acids can be achieved via the Hell-Volhard-Zelinskii reaction, although this method is specific to the α-position. libretexts.org More modern methods for asymmetric halogenation, often employing chiral catalysts, could potentially be adapted for the stereoselective introduction of halogens at various positions on the heptanoate backbone. acs.orgnih.gov

Table 2: Potential Methods for Synthesizing Halogenated Analogues

| Halogenation Strategy | Description | Potential Application |

| Use of Halogenated Precursors | Incorporating halogenated aldehydes or other building blocks early in the synthetic route. | Synthesis of analogues with halogens at specific, predetermined positions. |

| Asymmetric Halogenation | Employing chiral catalysts to achieve enantioselective introduction of halogen atoms. | Creation of stereochemically defined halogenated analogues for detailed SAR studies. |

Synthesis of Amine and Ester Derivatives with Varied Substitutions

Creating a library of derivatives with diverse substitutions on the amine and ester functionalities is a common strategy to explore the chemical space around a lead compound.

Amine Derivatives: The primary amine of Methyl 4-amino-6-methylheptanoate can be derivatized to form a wide array of amides, sulfonamides, and ureas. N-alkylation can be performed using methods such as reductive amination or by reaction with alkyl halides. monash.edu The synthesis of N-substituted amino acids is a well-established field, with numerous methods available for introducing various alkyl and aryl groups. monash.edugoogle.com For example, N-methylation can be achieved using reagents like methyl iodide with a base. monash.edu

Ester Derivatives: The methyl ester can be readily converted to other esters by transesterification or by hydrolysis to the carboxylic acid followed by re-esterification with different alcohols. This allows for the synthesis of analogues with varying steric bulk and lipophilicity at the C-terminus. A convenient method for synthesizing amino acid methyl esters involves the use of trimethylchlorosilane in methanol (B129727). nih.gov This mild and efficient method could likely be applied to the synthesis of the parent compound and its ester analogues.

The synthesis of γ-imino- and γ-amino-β-enamino esters from related starting materials demonstrates the feasibility of creating derivatives with more complex functionalities on the backbone, which could serve as precursors to a variety of heterocyclic and acyclic analogues. semanticscholar.org

Table 3: Overview of Amine and Ester Derivatization Strategies

| Functional Group | Derivatization Reaction | Resulting Derivative |

| Amine | N-Alkylation (e.g., Reductive Amination) | Secondary or Tertiary Amines |

| N-Acylation (with Acid Chlorides/Anhydrides) | Amides | |

| N-Sulfonylation (with Sulfonyl Chlorides) | Sulfonamides | |

| Ester | Transesterification | Different Alkyl Esters |

| Hydrolysis followed by Esterification | Variety of Ester Analogues | |

| Hydrolysis followed by Amidation | Amides |

Future Avenues and Challenges in Methyl 4 Amino 6 Methylheptanoate Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For a molecule like Methyl 4-amino-6-methylheptanoate, future research will likely focus on moving beyond traditional synthetic paradigms towards more sustainable and atom-economical approaches.

One promising avenue is the application of biocatalysis . Enzymes such as lipases and transaminases have shown considerable promise in the synthesis of β-amino esters. mdpi.comresearchgate.net Lipase-catalyzed reactions, for instance, can be performed under mild conditions and often in greener solvents, reducing the environmental impact. mdpi.com The use of ω-transaminases for the asymmetric synthesis of chiral amines from ketones is another powerful tool that could be adapted for the synthesis of enantiomerically pure Methyl 4-amino-6-methylheptanoate. researchgate.net Challenges in this area include enzyme stability, substrate specificity, and the need for co-factor recycling systems in some cases. rsc.org

Organocatalysis presents another significant opportunity for the novel synthesis of β-amino esters. acs.orgorganic-chemistry.org Chiral organocatalysts can facilitate highly enantioselective reactions without the need for toxic or expensive metal catalysts. acs.orgorganic-chemistry.org For example, a combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reaction has been developed for the synthesis of enantioenriched β-amino esters. acs.orgnih.gov The scalability and robustness of these methods under non-anhydrous conditions make them highly practical. acs.orgorganic-chemistry.org

Furthermore, the development of chemoenzymatic strategies, which combine the best of both chemical and biological catalysis, could offer unique advantages. For instance, a chemical step could be used to create a precursor that is then efficiently and selectively converted to the final product by an enzyme.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com | Enzyme stability and specificity, cost of enzymes, cofactor regeneration. rsc.org |

| Organocatalysis | Metal-free, low toxicity, operational simplicity. acs.orgorganic-chemistry.org | Catalyst loading, separation of catalyst from product. |

| Chemoenzymatic | Combines efficiency of chemical synthesis with selectivity of biocatalysis. | Compatibility of reaction conditions between chemical and enzymatic steps. |

Exploration of Unprecedented Chemical Transformations

Beyond its synthesis, future research will undoubtedly explore novel chemical transformations of Methyl 4-amino-6-methylheptanoate to generate a diverse range of derivatives with potentially new functionalities. A key area of interest is the C-H activation of the molecule. nih.govresearchgate.net This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Manganese-catalyzed C-H functionalization of related ketimines has been shown to produce cis-β-amino acid esters, suggesting that similar strategies could be applied to Methyl 4-amino-6-methylheptanoate to introduce new substituents at specific positions. nih.govresearchgate.net